molecular formula C12H16O3 B122394 2-Phenoxyethyl isobutyrate CAS No. 103-60-6

2-Phenoxyethyl isobutyrate

Cat. No. B122394
CAS RN: 103-60-6
M. Wt: 208.25 g/mol
InChI Key: MJTPMXWJHPOWGH-UHFFFAOYSA-N
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Description

2-Phenoxyethyl isobutyrate is a fragrance compound that belongs to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group. These fragrance ingredients are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid, resulting in various esters such as formate, acetate, propionate, butyrate, isobutyrate, and carbonate esters. This compound has been reviewed for its toxicological and dermatological safety when used as a fragrance ingredient .

Synthesis Analysis

The synthesis of 2-phenoxyethyl isobutyrate can be achieved through esterification of phenoxyethyl alcohol with isobutyric acid. One method utilizes sodium bisulfate as a catalyst and cyclohexane as an azeotropic agent, achieving a high yield of 94.2% under optimized conditions . Another approach involves the use of p-toluenesulfonic acid supported on activated carbon as a catalyst under microwave irradiation, which has been shown to be highly efficient, yielding up to 97.4% of the product. This method is also noted for its environmental friendliness and the ease of catalyst recovery and reuse .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-phenoxyethyl isobutyrate is not detailed in the provided papers, the general structure of AAASAE compounds, including 2-phenoxyethyl isobutyrate, consists of an aryl group linked to an alkyl chain that is terminated with a simple carboxylic acid ester .

Chemical Reactions Analysis

2-Phenoxyethyl isobutyrate, as a member of the AAASAE group, is related to other compounds that can undergo various chemical reactions. For instance, phenyl isobutyrate, a related ester, undergoes the Fries rearrangement to yield hydroxy-isobutyrophenones, which can be further processed into other compounds . Although not directly about 2-phenoxyethyl isobutyrate, this reaction provides insight into the types of chemical transformations that esters in this family can undergo.

Physical and Chemical Properties Analysis

The physical properties of 2-phenoxyethyl isobutyrate include its acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, toxicokinetics, repeated dose, and genotoxicity data. These properties have been summarized and evaluated to ensure the safe use of this material in fragrances . Additionally, the glass transition temperature (Tg) of related polyhydroxyalkanoates, such as poly(2-hydroxybutyrate), has been studied, suggesting that the Tg can influence the production and molecular weight of polymers, which may be relevant for understanding the behavior of 2-phenoxyethyl isobutyrate under different conditions .

Scientific Research Applications

Toxicology and Dermatology

A comprehensive review of 2-phenoxyethyl isobutyrate, focusing on toxicology and dermatology, presents this compound as a fragrance ingredient. This compound belongs to the fragrance structural group Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) and is used in various products. The review covers its physical properties, acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, toxicokinetics, repeated dose, and genotoxicity data (Mcginty, Letizia, & Api, 2012).

Synthesis and Optimization

Studies on the synthesis of phenoxyethyl isobutyrate have been conducted, exploring efficient methods and reaction conditions. For instance, the esterification of phenoxyethyl alcohol with isobutyric acid using sodium bisulfate as a catalyst shows a high yield under optimized conditions. This process's efficiency is crucial for its application in flavoring and fragrance industries (Shi Hua-zhi, 2007).

Microwave Irradiation in Synthesis

Another approach involves microwave irradiation for synthesizing phenoxyethyl isobutyrate, revealing the effect of various factors like microwave power and irradiation time on yield. The study highlights the advantages of this method, such as low cost, high efficiency, and environmental friendliness, which can be significant for large-scale industrial applications (Xu An-wu, 2009).

Dermal Subchronic Toxicity

An evaluation of the dermal subchronic toxicity of phenoxyethyl isobutyrate in rats was conducted. This study is vital for understanding the long-term effects of exposure to this compound, especially in contexts where it is used in consumer products (Api, 2004).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult .

properties

IUPAC Name

2-phenoxyethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-10(2)12(13)15-9-8-14-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTPMXWJHPOWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042279
Record name 2-Phenoxyethyl isobutyrate
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Colourless oily liqud; honey, rose-like odour
Record name Propanoic acid, 2-methyl-, 2-phenoxyethyl ester
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Record name 2-Phenoxyethyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/961/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

125.00 to 127.00 °C. @ 4.00 mm Hg
Record name 2-Phenoxyethyl isobutyrate
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Solubility

210 mg/L @ 20 °C (exp), Insoluble in water; miscible in alcohols, chloroform, ether; Soluble in oils, 1 mL in 3 mL 70% alcohol (in ethanol)
Record name 2-Phenoxyethyl isobutyrate
Source Human Metabolome Database (HMDB)
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Record name 2-Phenoxyethyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/961/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.044-1.048
Record name 2-Phenoxyethyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/961/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Phenoxyethyl isobutyrate

CAS RN

103-60-6
Record name Phenoxyethyl isobutyrate
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Record name 2-Phenoxyethyl isobutyrate
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Record name Phenoxyethyl isobutyrate
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Record name Propanoic acid, 2-methyl-, 2-phenoxyethyl ester
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Record name 2-Phenoxyethyl isobutyrate
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Record name 2-phenoxyethyl isobutyrate
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Record name 2-PHENOXYETHYL ISOBUTYRATE
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Record name 2-Phenoxyethyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
D McGinty, CS Letizia, AM Api - Food and chemical toxicology, 2012 - Elsevier
… of 2-phenoxyethyl isobutyrate when used as a fragrance ingredient is presented. 2-Phenoxyethyl isobutyrate is a … Available data for 2-phenoxyethyl isobutyrate were evaluated, then …
Number of citations: 8 www.sciencedirect.com
MA Cancellieri, D ML, M Date… - Food and …, 2020 - fragrancematerialsafetyresource …
… The existing data and data from read-across analog 2-phenoxyethyl isobutyrate (CAS # 103-60-6) show that there are no safety concerns for skin sensitization for 2-…
AM Api - Food and chemical toxicology, 2004 - Elsevier
Phenoxyethyl isobutyrate (PEIB) is a fragrance and food ingredient that has been granted GRAS status and approved by the FDA for food use. The present studies investigated the …
Number of citations: 4 www.sciencedirect.com
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and Chemical …, 2012 - Elsevier
The aryl alkyl alcohol simple acid ester derivatives (AAASAE) group of fragrance ingredients was critically evaluated for safety following a complete literature search of the pertinent data…
Number of citations: 2 www.sciencedirect.com
CRE Coggins, EJ Sena, TB Langston… - Inhalation …, 2011 - Taylor & Francis
… The tenth compound, not found naturally in tobacco, was 2-phenoxyethyl isobutyrate. The lowest target inclusion level was 100 ppm and the highest was 10,000 ppm. Smoke from each …
Number of citations: 15 www.tandfonline.com
M Wooding, ER Rohwer… - Journal of Separation …, 2020 - Wiley Online Library
… Compounds that were closely associated with the wrist included 6‐methyl‐1‐heptanol, 3‐(4‐isopropylphenyl)‐2‐methylpropionaldehyde, 2‐phenoxyethyl isobutyrate, and 2,4,6‐…
SAM Hotchkiss - Fragrances: beneficial and adverse effects, 1998 - Springer
… Conversely, for 2-phenoxyethyl isobutyrate, the in vitro absorption is greater than that in vivo, which may reflect the shorter application time used in the in vivo studies, as well as …
Number of citations: 57 link.springer.com
CN Smith, WV King - American Journal of Tropical Medicine, 1950 - cabdirect.org
… Dimethyl carbate, 2-butyl-2 ethyl-1, 3-propanediol, 2-phenoxyethyl isobutyrate, ethyl beta-phenylhydracrylate and diethyl phthallate are described as promising. In the second group, the …
Number of citations: 9 www.cabdirect.org
MM Cole, CN Smith - Journal of Economic Entomology, 1949 - cabdirect.org
… to be safe for use on skin or clothing as a result of toxicological tests made on laboratory mammals by the US Food and Drug Administration were Indalone, 2-phenoxyethyl isobutyrate, …
Number of citations: 9 www.cabdirect.org
D Belsito, D Bickers, M Bruze… - Food and …, 2012 - fragrancematerialsafetyresource …
… anisyl butyrate; anisyl formate; anisyl propionate; phenethyl acetate; phenethyl butyrate; phenethyl formate; phenethyl isobutyrate; phenethyl propionate; and 2-phenoxyethyl isobutyrate…

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